

Application Note: Measuring TMEM175 Channel Activity with L-AP6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium (K+) channel that plays a critical role in maintaining lysosomal homeostasis, including regulating membrane potential and pH stability.[1] Dysregulation of TMEM175 function has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[1][2] **L-AP6** is a selective inhibitor of TMEM175, acting as a pore blocker to modulate lysosomal function.[1][2][3] Acute inhibition of TMEM175 by **L-AP6** has been shown to increase lysosomal macromolecular catabolism, accelerating processes like macropinocytosis.[1][2][3] This application note provides detailed protocols for measuring TMEM175 channel activity using **L-AP6**, including electrophysiological and fluorescence-based assays.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of **L-AP6** and a non-selective inhibitor, 4-aminopyridine (4-AP).

Table 1: Inhibitory Potency of **L-AP6** against TMEM175



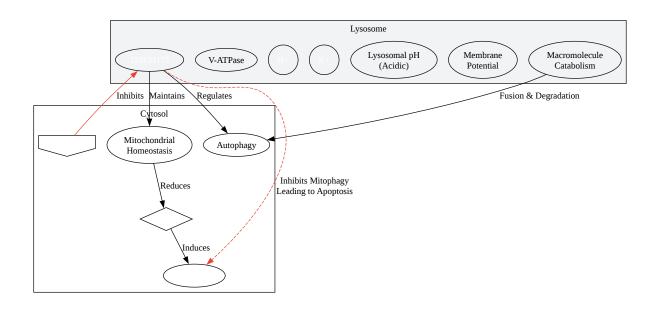
Compound	Target	Assay Type	Measured Effect	IC50
L-AP6	Human TMEM175	Whole-Cell Patch Clamp	K+ Flux Inhibition	~141 µM[1]
L-AP6	Human TMEM175	Whole-Cell Patch Clamp	H+ Flux Inhibition (at pH 4.5)	~170 µM[1]

Table 2: Selectivity Profile of 4-Aminopyridine (4-AP)

Compound	Target	IC50	Fold Selectivity (hKv3.1/TMEM175)
4-AP	Human TMEM175	~21 µM[1]	~4.6
4-AP	Human Kv3.1	~96 µM[1]	1

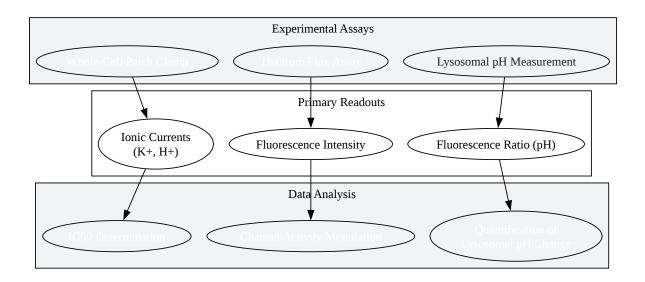
Signaling Pathways and Experimental Workflows





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Experimental Protocols Whole-Cell Patch Clamp Electrophysiology

This protocol is for measuring TMEM175-mediated ion currents in HEK293T cells overexpressing human TMEM175.

a. Cell Preparation:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
- Transiently transfect cells with a plasmid encoding human TMEM175 using a suitable transfection reagent.
- 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

b. Solutions:



- Internal (Pipette) Solution (for K+ currents): 150 mM KCl, 10 mM HEPES, 1 mM EGTA, pH
 7.2 with KOH.
- External (Bath) Solution (for K+ currents): 150 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Internal (Pipette) Solution (for H+ currents): NMDG-MSA based solution, pH 7.2.
- External (Bath) Solution (for H+ currents): NMDG-MSA based solution, with pH adjusted as required (e.g., 4.6).[4]
- L-AP6 Stock Solution: Prepare a 100 mM stock solution of L-AP6 in DMSO.
- c. Recording Procedure:
- Place a coverslip with transfected cells in the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a gigaohm seal (>1 $G\Omega$) on a single, isolated cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second) to elicit TMEM175 currents.[5]
- After establishing a stable baseline current, perfuse the external solution containing various concentrations of L-AP6.
- Record the current responses at each concentration.
- d. Data Analysis:



- Measure the current amplitude at a specific voltage (e.g., +50 mV for outward currents).[5]
- Normalize the current in the presence of L-AP6 to the control current.
- Plot the normalized current as a function of the L-AP6 concentration.
- Fit the data to a Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay to measure TMEM175 activity. Thallium (TI+) acts as a surrogate for K+ and its influx is detected by a TI+-sensitive fluorescent dye.

- a. Cell Preparation:
- Plate HEK293 cells stably expressing TMEM175 in a 384-well, black-walled, clear-bottom plate at a density of 25,000 cells/well.[5]
- Incubate for 24 hours at 37°C, 5% CO2.
- b. Reagent Preparation:
- Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Tl+-sensitive dye: Prepare the dye solution in the Loading Buffer according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).
- Compound Plate: Prepare a serial dilution of L-AP6 in Loading Buffer.
- Stimulus Buffer: HBSS containing a final concentration of thallium sulfate (e.g., 833 μΜ).[5]
- c. Assay Procedure:
- Remove the culture medium from the cell plate and wash once with Loading Buffer.
- Add the TI+-sensitive dye solution to each well and incubate for 90 minutes at room temperature in the dark.[5]
- After incubation, wash the cells to remove excess dye.



- Add the L-AP6 solutions from the compound plate to the cell plate and incubate for 30 minutes at room temperature.
- Place the cell plate in a kinetic imaging plate reader (e.g., FLIPR).
- Begin fluorescence reading and, after a baseline is established (e.g., 10-15 seconds), add the Thallium Stimulus Buffer.[5]
- Continue to read the fluorescence for an additional 3 minutes.
- d. Data Analysis:
- Normalize the fluorescence signal for each well to its baseline.
- Calculate the rate of fluorescence increase (slope) for each well after the addition of the thallium stimulus.
- Plot the slope as a function of **L-AP6** concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

Lysosomal pH Measurement

This protocol uses the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to measure changes in lysosomal pH upon TMEM175 inhibition.

- a. Cell Preparation:
- Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.
- b. Staining and Treatment:
- Prepare a 1 μM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.[6]
- Incubate the cells with the LysoSensor™ solution for 5-15 minutes at 37°C.[7]
- Wash the cells twice with 1X PBS.



- Add fresh, pre-warmed culture medium containing the desired concentration of **L-AP6**.
- c. Imaging:
- Immediately image the cells using a fluorescence microscope equipped with two filter sets for the ratiometric dye.
 - Excitation/Emission 1 (Blue): ~360 nm / ~440 nm[7]
 - Excitation/Emission 2 (Yellow): ~360 nm / ~540 nm[7]
- Acquire images at different time points after L-AP6 addition to monitor the change in lysosomal pH.
- d. pH Calibration and Data Analysis:
- To create a standard curve, incubate LysoSensor™-loaded cells in a series of calibration buffers with known pH values (ranging from 4.0 to 6.5) containing a K+/H+ ionophore like nigericin.
- For each experimental image, select regions of interest (ROIs) corresponding to individual lysosomes.
- Measure the fluorescence intensity in both the blue and yellow channels for each ROI.
- Calculate the ratio of the yellow to blue fluorescence intensity.
- Convert the fluorescence ratio to a pH value using the standard curve.
- Quantify the change in lysosomal pH in L-AP6 treated cells compared to control cells.

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References







- 1. Discovery of selective inhibitors for the lysosomal Parkinson's disease channel TMEM175
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Parkinson's Disease-risk Protein TMEM175 is a Proton-activated Proton Channel in Lysosomes PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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